(1R)-(-)-Ketopinic acid belongs to the class of ketocarboxylic acids, which are characterized by the presence of both ketone and carboxylic acid functional groups. It can be derived from natural sources, particularly from the oxidation of camphor, and has been synthesized through various chemical methods. It is often used in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemical compounds.
The synthesis of (1R)-(-)-Ketopinic acid can be achieved through several methods:
The molecular structure of (1R)-(-)-Ketopinic acid features a bicyclic framework with a carboxylic acid group attached to one of the rings. The structure can be represented by the following:
CC1(C)C2CCC1(C(O)=O)C(=O)C2
WDODWBQJVMBHCO-LDWIPMOCSA-N
The compound's stereochemistry plays a crucial role in its biological activity and interaction with other molecules.
(1R)-(-)-Ketopinic acid participates in various chemical reactions typical for carboxylic acids and ketones:
The mechanism of action for (1R)-(-)-Ketopinic acid primarily relates to its role as a biochemical precursor or intermediate in metabolic pathways. Its ability to interact with enzymes and other biomolecules allows it to participate in various biochemical reactions:
(1R)-(-)-Ketopinic acid possesses several notable physical and chemical properties:
These properties are critical for its application in scientific research and industry.
(1R)-(-)-Ketopinic acid has several applications across different fields:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7